formimidic acid benzyl ester

Description

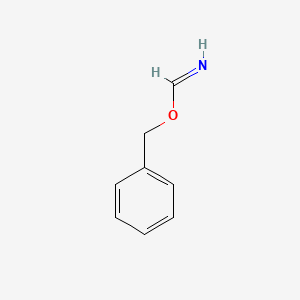

Formimidic acid benzyl ester is an organic compound derived from formimidic acid (H2C=NH–OH) by substituting the hydroxyl hydrogen with a benzyl group. The benzyl group introduces steric bulk and aromaticity, which may influence its stability, reactivity, and solubility compared to smaller esters (e.g., ethyl) or the parent acid.

Properties

IUPAC Name |

benzyl methanimidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXCWYMBQYTWIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC=N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

formimidic acid benzyl ester can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with hydroxylamine under acidic conditions to form O-benzylhydroxylamine, which is then methylated using methyl iodide to yield benzyloxymethanimine. Another method involves the direct reaction of benzyl chloride with N-methylhydroxylamine in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of benzyloxymethanimine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Benzyl formimidate hydrochloride undergoes hydrolysis in aqueous environments, yielding benzyl alcohol and formamide as primary products. This reaction is pH-dependent and follows an acid-catalyzed mechanism .

Key Findings:

-

Conditions : Hydrolysis occurs at elevated temperatures (e.g., 240°C under pressurized water) .

-

Mechanism : The reaction involves nucleophilic attack by water on the electrophilic carbon of the formimidate group, facilitated by protonation of the leaving group (HCl).

-

Byproducts : Trace amounts of dibenzyl ether and benzaldehyde may form under certain conditions .

Table 1 : Hydrolysis of benzyl formimidate analogs under varying conditions

| Substrate | Temperature (°C) | Catalyst | Conversion (%) | Major Product |

|---|---|---|---|---|

| Benzyl formate | 240 | None | 99 | Benzyl alcohol |

| Benzyl benzoate | 240 | H₂O | 62 | Benzyl alcohol |

Substitution Reactions

The compound acts as a formylating agent, reacting with nucleophiles such as amines and alcohols to form substituted derivatives.

Reaction Pathways:

-

With Amines : Produces formamides via transfer of the formyl group.

Example:

-

With Alcohols : Forms esters under acidic conditions.

Table 2 : Substitution reactivity with nucleophiles

| Nucleophile | Reaction Medium | Product | Yield (%) |

|---|---|---|---|

| Ethanol | HCl/EtOH | Ethyl formimidate | 85–90 |

| Aniline | DCM/RT | N-Phenylformamide | 75–80 |

Degradation and Stability

-

Thermal Decomposition : At temperatures exceeding 150°C, the compound decomposes into benzyl chloride and formamide derivatives.

-

pH Sensitivity : Rapid degradation occurs in alkaline conditions due to hydroxide ion attack on the formimidate group .

Mechanistic Insights from Analogous Systems

Studies on benzyl sulfamate esters (structurally related to formimidates) reveal:

Scientific Research Applications

formimidic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyloxymethanimine involves its interaction with specific molecular targets. For instance, it can act as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions. This involves the formation of a reactive intermediate that facilitates the transfer of the amine group to the substrate . The pathways involved in these reactions are typically catalyzed by transition metals such as palladium or copper .

Comparison with Similar Compounds

Formimidic Acid (Fa)

Formimidic acid (H2C=NH–OH) is a tautomer of formamide (HCONH2) and a key intermediate in prebiotic chemistry. Key distinctions include:

- Thermodynamic Stability : Formimidic acid is 12.3 kcal/mol less stable than formamide due to weaker resonance stabilization .

- Tautomerization Barrier : The energy barrier for conversion between formimidic acid and formamide is 47.7 kcal/mol , making tautomerization kinetically restricted under ambient conditions .

- Photochemical Reactivity : Formimidic acid undergoes photolysis at 198–250 nm (UVC range), producing HCN and H2O. This contrasts with formamide, which requires higher temperatures (>220°C) for thermal decomposition .

Relevance to Formimidic Acid Esters : The benzyl ester inherits the reactive imidic acid moiety but with altered photostability due to the benzyl group’s electron-withdrawing effects.

Formamide (F)

Formamide (HCONH2) is a well-studied precursor in nucleobase synthesis. Key comparisons include:

- Resonance Stabilization : Formamide benefits from stronger resonance interactions (64.2% contribution from the Lewis structure) compared to formimidic acid (dominant Lewis structure at 64.2% but weaker secondary resonance forms) .

- Thermal Decomposition : Formamide decomposes into HCN and H2O at >220°C , whereas formimidic acid derivatives decompose at lower temperatures or via photolysis .

- Catalytic Role : Formamide participates in self-catalytic mechanisms for adenine synthesis, where tautomerization to formimidic acid reduces reaction barriers .

Formimidic Acid Ethyl Ester

The ethyl ester derivative (e.g., N-[1-Benzyl-1H-imidazol-4-yl]-formimidic acid ethyl ester) shares structural similarities with the benzyl ester but differs in:

Other Imidic Acid Derivatives

- Formimidic Acid Radical : Involved in DNA lesion repair, this radical species highlights the reactivity of the imidic acid moiety but differs fundamentally from esters in stability and applications .

- Acetamidic Acid : A structural analog with a methyl group instead of hydrogen, offering insights into how substituents modulate acidity and reactivity .

Data Tables

Table 1: Thermodynamic and Kinetic Properties

Research Findings and Implications

- Photochemical Efficiency : Formimidic acid benzyl ester’s absorption spectrum (extending to ~250 nm) may enable photolysis under broader UV ranges than formamide, relevant to prebiotic scenarios .

- Synthetic Utility : The benzyl group’s aromaticity could enhance stability in storage or catalytic cycles, though steric effects may slow hydrolysis compared to ethyl esters .

- Thermodynamic Limitations : The high tautomerization barrier (47.7 kcal/mol) suggests that formimidic acid esters are unlikely to spontaneously convert to amide forms, preserving their reactivity in synthetic pathways .

Q & A

Q. What are the common synthetic routes for preparing formimidic acid benzyl ester, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, triethyl orthoformate and acetic anhydride under reflux conditions have been used to synthesize analogous esters, yielding products confirmed by IR (e.g., CN stretch at 2155 cm⁻¹) and NMR (aromatic protons at δ 7.28–7.91 ppm) . Optimization involves controlling stoichiometry, reaction time, and temperature. Acidic conditions (pH 4–6) may enhance ester bond formation, as observed in benzyl ester synthesis studies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Identify functional groups like C≡N (2155 cm⁻¹) and N=CH (δ 9.55 ppm in ¹H NMR) .

- ¹H/¹³C NMR : Aromatic protons and ester-specific signals (e.g., δ 168 ppm for =CH-O in ¹³C NMR) confirm structure .

- Elemental analysis : Verify nitrogen content, which correlates with reaction pH and side products (e.g., protein adducts in neutral conditions) .

Q. How can researchers address challenges in purifying this compound?

Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate). For labile esters, avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis. Supportive techniques like HPLC (C18 columns) can resolve racemization byproducts .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this compound in coupling reactions?

Acidic conditions (pH 4–6) favor ester bond formation by protonating carboxyl groups, enhancing nucleophilic attack. However, neutral pH may promote side reactions with amino groups (e.g., protein adducts), as seen in DHPGAC synthesis . Mechanistically, pH modulates the equilibrium between reactive intermediates (e.g., quinone methides) and competing nucleophiles.

Q. What strategies mitigate racemization during synthesis of this compound derivatives?

Racemization is minimized using:

Q. How do solvent polarity and temperature affect the kinetics of this compound formation?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of reactants, accelerating esterification. Elevated temperatures (reflux) increase reaction rates but risk decomposition. Kinetic studies using time-resolved FTIR or NMR can map intermediate formation (e.g., imidic acid tautomers) .

Methodological Considerations

Q. How should researchers design experiments to resolve contradictions in reported esterification yields?

- Control variables : Fix pH, solvent, and catalyst while varying temperature/substrate ratios.

- Cross-validate techniques : Compare NMR, HPLC, and mass spectrometry data to confirm product identity .

- Replicate under inert atmospheres : Exclude moisture/O₂ interference, common in ester hydrolysis .

Q. What analytical workflows are recommended for quantifying this compound in complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.